[3-(3-Fluoro-4-methoxyphenyl)pyrrolidin-3-yl]methanol
Description
Properties
Molecular Formula |
C12H16FNO2 |
|---|---|
Molecular Weight |
225.26 g/mol |
IUPAC Name |
[3-(3-fluoro-4-methoxyphenyl)pyrrolidin-3-yl]methanol |
InChI |
InChI=1S/C12H16FNO2/c1-16-11-3-2-9(6-10(11)13)12(8-15)4-5-14-7-12/h2-3,6,14-15H,4-5,7-8H2,1H3 |
InChI Key |
AGLOWYNZZCWGPW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2(CCNC2)CO)F |
Origin of Product |
United States |
Preparation Methods
Preparation Methods
General Strategy
The synthesis generally follows a multistep approach involving:
- Construction of the pyrrolidine core or its precursor
- Introduction of the fluoro-methoxyphenyl substituent via cross-coupling or nucleophilic substitution
- Functional group manipulation to yield the methanol substituent
Reported Synthetic Routes
Palladium-Catalyzed Cross-Coupling (From)
Step 1: Preparation of Pyrrolidine Amines
Substituted pyrrolidine amines are prepared as starting materials.
Step 2: Cross-Coupling with Aryl Halides
Using Pd2(dba)3 as catalyst, XantPhos as ligand, and t-BuONa as base in toluene at 110 °C, aryl halides such as 1-bromo-3-fluoro-4-methoxybenzene are coupled to the pyrrolidine amine to install the fluoro-methoxyphenyl group.
Step 3: Reduction or Functional Group Transformation
Subsequent reduction steps using borane reagents convert amides or ketones to the corresponding alcohols, installing the methanol substituent.
-
Products are purified by preparative HPLC or silica gel chromatography.
Patent-Described Stereoselective Synthesis (From)
Stepwise Synthesis with Protecting Groups
The synthesis involves:
- Reaction of protected amino compounds with fluoro-methoxyphenyl intermediates
- Hydrolysis and deprotection steps to reveal the free amine or alcohol
- Condensation with other intermediates to form the final compound
-
The method emphasizes stereoselective control to obtain the desired enantiomeric forms of the pyrrolidine derivative.
-
The patent highlights crystallization and recrystallization techniques to improve compound purity and facilitate quality control.
Comparative Data Table of Preparation Methods
Detailed Reaction Conditions and Notes
Pd-Catalyzed Cross-Coupling (From)
- Catalyst: Pd2(dba)3 (0.1 eq)
- Ligand: XantPhos (0.2 eq)
- Base: t-BuONa (2 eq)
- Solvent: Toluene
- Temperature: 110 °C
- Time: 12 hours under nitrogen atmosphere
- Workup: Concentration under reduced pressure, purification by preparative HPLC
Borane Reduction (From)
- Reagent: Borane-dimethyl sulfide complex (10 M, 10 eq)
- Solvent: Tetrahydrofuran (THF)
- Temperature: 0 °C to room temperature, then 60 °C
- Time: Initial 1 hour at 0 °C, 18 hours at room temperature, additional 6.5 hours after extra BH3 addition
- Quenching: Water and 2 M HCl
- Extraction: Ethyl acetate, washing with brine, drying over MgSO4
Crystallization and Purification (From)
- Crystallization from suitable solvents to obtain crystalline salts
- Use of ethane-1,2-disulfonic acid salts to improve crystallinity and handling
- Recrystallization to enhance purity and stereoselective enrichment
Research Findings and Practical Considerations
Stereoselectivity : The patent method () provides a route with excellent stereocontrol, which is critical for biological activity.
Purity and Crystallinity : Crystalline salt forms facilitate quality control and reproducibility in synthesis.
Catalyst and Ligand Choice : Pd2(dba)3 with XantPhos ligand is effective for arylation of pyrrolidine amines with fluoro-substituted aryl halides.
Reduction Efficiency : Borane-mediated reduction is robust for converting ketones or amides to alcohols on the pyrrolidine ring.
Scalability : The methods described in the patent emphasize scalability and consistent quality, important for pharmaceutical development.
Chemical Reactions Analysis
Types of Reactions
[3-(3-Fluoro-4-methoxyphenyl)pyrrolidin-3-yl]methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The fluoro and methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield [3-(3-Fluoro-4-methoxyphenyl)pyrrolidin-3-yl]carboxylic acid, while reduction can produce [3-(3-Fluoro-4-methoxyphenyl)pyrrolidin-3-yl]methane.
Scientific Research Applications
[3-(3-Fluoro-4-methoxyphenyl)pyrrolidin-3-yl]methanol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of [3-(3-Fluoro-4-methoxyphenyl)pyrrolidin-3-yl]methanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Substituent Variations on the Aromatic Ring
- [(3R,4S)-4-(3-Fluorophenyl)pyrrolidin-3-yl]methanol (CAS 915390-10-2): Differs by lacking the 4-methoxy group on the phenyl ring.
- [1-(2-Fluorophenyl)pyrrolidin-3-yl]methanol (CAS 1017444-90-4): Fluorine is at the 2-position instead of 3. This positional isomer may exhibit distinct steric and electronic interactions in biological systems, such as altered receptor binding .
- [(3S,4R)-4-(2,5-Difluorophenyl)pyrrolidin-3-yl]methanol hydrochloride (CAS 1217704-12-5): Contains two fluorine atoms (2- and 5-positions), enhancing lipophilicity and possibly improving blood-brain barrier penetration. The hydrochloride salt improves aqueous solubility .
Core Structure Modifications
- (1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol (Catalog #HB085): Replaces the phenyl ring with a fluoropyridine moiety.
- [(3R,4R)-1-{[3-(2-aminoethyl)phenyl]methyl}-4-(azepan-1-ylmethyl)pyrrolidin-3-yl]methanol: Features extended alkyl and azepane substituents, likely increasing molecular weight (MW) and complexity. Such modifications may impact pharmacokinetics, such as half-life and clearance .
Simplified Analogues
- (3-Fluoro-4-methoxyphenyl)methanol (CAS 96047-32-4): A benzyl alcohol derivative lacking the pyrrolidine ring. The absence of the pyrrolidine reduces conformational rigidity, which is critical for receptor binding in neurological targets .
Biological Activity
[3-(3-Fluoro-4-methoxyphenyl)pyrrolidin-3-yl]methanol, with the CAS number 1315348-05-0, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. The unique structural features of this compound, particularly the presence of a fluorine atom and a methoxy group on the phenyl ring, suggest that it may interact with biological systems in significant ways.
Chemical Structure and Properties
The molecular formula for this compound is CHFNO, and its molecular weight is approximately 229.26 g/mol. The compound's structure can be visualized as follows:
Chemical Structure
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Studies suggest that the fluorine and methoxy substitutions can significantly influence the compound's reactivity and affinity for biological receptors. This compound may act as an intermediate in synthesizing more complex molecules, which could exhibit enhanced biological properties.
Antibacterial Activity
Recent studies have indicated that pyrrolidine derivatives, including those similar to this compound, exhibit notable antibacterial properties. For instance, compounds with similar structures have shown activity against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for related compounds ranged from 32 to 512 µg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Compound A | 32 | Staphylococcus aureus |
| Compound B | 64 | Escherichia coli |
| Compound C | 256 | Klebsiella pneumoniae |
Antifungal Activity
In addition to antibacterial effects, some pyrrolidine derivatives have demonstrated antifungal activity. For example, compounds structurally related to this compound have shown effectiveness against Candida albicans with MIC values ranging from 16.69 to 78.23 µM .
Case Studies
- Antibacterial Efficacy : A study evaluated the antibacterial efficacy of several pyrrolidine derivatives, including those with fluorine substitutions. Results showed that compounds with halogen substituents exhibited enhanced antibacterial activity compared to their non-halogenated counterparts. This suggests that the introduction of fluorine may improve the compound's interaction with bacterial targets.
- Antifungal Studies : Another investigation focused on the antifungal properties of pyrrolidine derivatives against various fungal strains. The study reported significant inhibition zones for compounds similar to this compound, indicating potential therapeutic applications in treating fungal infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
